Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate
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Overview
Description
Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate: is a chemical compound with the molecular formula C11H9ClN2O2 and a molecular weight of 236.66 g/mol . This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate typically involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation . One common method includes prolonged refluxing in concentrated hydrobromic acid, which facilitates the formation of the second pyridine ring and subsequent decarboxylation .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar laboratory procedures, scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cyclization Reactions: Conditions often involve heating and the presence of catalysts or acids.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridine derivatives .
Scientific Research Applications
Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including potential anticancer agents.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers use it to study the biological activities of naphthyridine derivatives.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific derivatives and their applications .
Comparison with Similar Compounds
- Ethyl 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate
- 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid
- 7-(tert-butyl)-2-ethyl-5,8-dihydro-1,7-naphthyridine-2,7(6H)-dicarboxylate
Uniqueness: Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity compared to other naphthyridine derivatives .
Properties
IUPAC Name |
ethyl 4-chloro-1,7-naphthyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-2-16-11(15)9-5-8(12)7-3-4-13-6-10(7)14-9/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWINXGVBMPCCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CN=C2)C(=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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